molecular formula C13H13F3O3 B13195828 6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B13195828
M. Wt: 274.23 g/mol
InChI Key: KLJUARHTNHXTIM-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where trifluoromethylated aryl compounds are synthesized using N-aryltrifluoroacetimidoyl chlorides and benzene derivatives . This method provides a straightforward route to access biologically important N-heterocycles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of both trifluoromethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

IUPAC Name

6,7-dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C13H13F3O3/c1-6-3-8-5-9(12(17)18)11(13(14,15)16)19-10(8)4-7(6)2/h3-4,9,11H,5H2,1-2H3,(H,17,18)

InChI Key

KLJUARHTNHXTIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(C(C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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